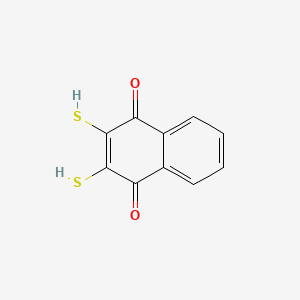
2,3-Bis(sulfanyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(sulfanyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring. This particular compound features two sulfanyl groups attached at the 2 and 3 positions of the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiol compounds. The reaction is carried out in a solvent such as ethanol, with sodium carbonate as a base. The general reaction scheme is as follows:
2,3-Dichloro-1,4-naphthoquinone+Thiol→this compound
The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.
化学反応の分析
Types of Reactions
2,3-Bis(sulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The quinone structure can be reduced to hydroquinone.
Substitution: The sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Bis(sulfonyl)naphthalene-1,4-dione.
Reduction: 2,3-Bis(sulfanyl)-1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
2,3-Bis(sulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antibacterial and antifungal activities.
Industry: Used in the production of dyes and pigments due to its quinone structure.
作用機序
The mechanism of action of 2,3-Bis(sulfanyl)naphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a potent redox-active compound. This redox activity allows it to interact with biological molecules such as DNA and proteins, leading to various biological effects. The sulfanyl groups also contribute to its reactivity and ability to form complexes with metal ions .
類似化合物との比較
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione.
2,3-Bis(arylthio)-1,4-naphthoquinone: Similar structure but with arylthio groups instead of sulfanyl groups.
1,4-Naphthoquinone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of two sulfanyl groups, which enhance its reactivity and potential biological activities. The sulfanyl groups also allow for further functionalization, making it a versatile compound for various applications .
特性
CAS番号 |
185452-07-7 |
|---|---|
分子式 |
C10H6O2S2 |
分子量 |
222.3 g/mol |
IUPAC名 |
2,3-bis(sulfanyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O2S2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
InChIキー |
JZFYHUGLYGRSIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
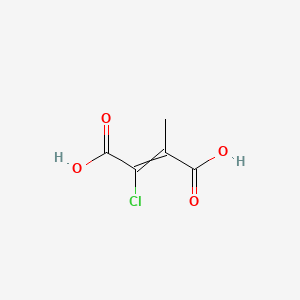
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
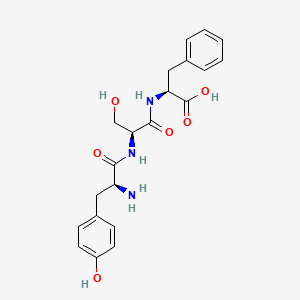
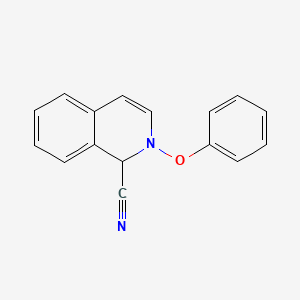
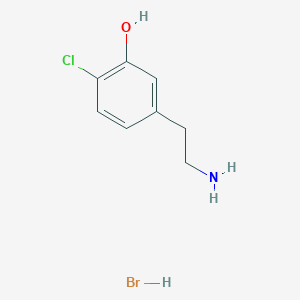
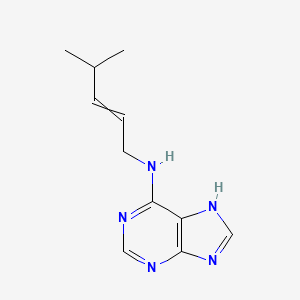

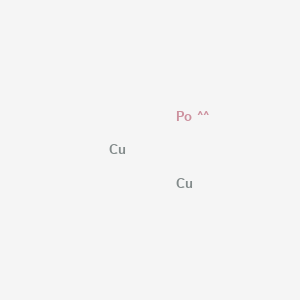
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
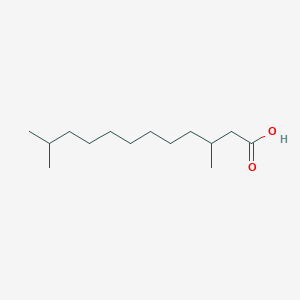
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
